Blonanserin-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Quantifying blonanserin in plasma with non-deuterated internal standards introduces variability from differential ionization and extraction recovery, often failing FDA/EMA bioanalytical validation criteria. Blonanserin-d5 co-elutes identically with the analyte, correcting for matrix effects and preparation losses. • Enables robust LC-MS/MS method validation for PK, bioequivalence, and TDM studies • Ensures matrix-effect-free quantification per regulatory guidelines • Certified reference standard for GMP AMV and traceability

Molecular Formula C23H30FN3
Molecular Weight 372.5 g/mol
Cat. No. B584013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin-d5
Synonyms2-(4-[Ethyl-d5)-1-piperazinyl]-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydro-cycloocta[b]pyridine;  Lonasen-d5;  AD 5423-d5; 
Molecular FormulaC23H30FN3
Molecular Weight372.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2
InChIKeyXVGOZDAJGBALKS-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blonanserin-d5 (CAS 1346599-86-7): Deuterated Analytical Internal Standard for Accurate Quantification of the Antipsychotic Blonanserin


Blonanserin-d5 (AD-5423-d5) is a stable, heavy isotope-labeled analog of the atypical antipsychotic drug blonanserin, featuring the replacement of five hydrogen atoms with deuterium . This compound is a dopamine D2 and serotonin 5-HT2A receptor antagonist but is not intended for therapeutic use. Its primary function is as a research tool: it serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of blonanserin in biological matrices .

Why a Non-Deuterated Blonanserin Standard Cannot Substitute for Blonanserin-d5 in Analytical Methods


In quantitative LC-MS/MS bioanalysis, using a non-deuterated analog or a structurally unrelated compound as an internal standard (IS) introduces significant analytical variability due to differential ionization efficiency, extraction recovery, and chromatographic behavior . This results in poor accuracy and precision, often failing to meet the stringent acceptance criteria defined in regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) . The deuterated analog, Blonanserin-d5, is chemically and physically nearly identical to the target analyte blonanserin, ensuring it co-elutes and experiences the same matrix effects and sample preparation losses, thereby providing superior correction for these variables and enabling reliable pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies .

Procurement-Critical Evidence for Blonanserin-d5: Quantifiable Differentiation Over Alternative Internal Standards


High Isotopic Enrichment Ensures No Cross-Interference with the Target Analyte

Blonanserin-d5 is manufactured with a specified atom % deuterium (atom % D) purity of ≥99% . This is a critical quality attribute that differentiates it from lower-purity isotopologues or alternative, non-isotopic internal standards. A lower atom % D would result in the presence of the unlabeled (protio) species, causing signal interference at the multiple reaction monitoring (MRM) transition of the target analyte blonanserin and leading to inaccurate quantification.

Bioanalysis LC-MS/MS Pharmacokinetics

Defined Mass Shift Enables Distinct and Resolvable Detection from Parent Drug

The incorporation of five deuterium atoms in Blonanserin-d5 results in a +5 Da mass shift relative to unlabeled blonanserin (molecular weight 372.53 g/mol vs. 367.48 g/mol) . This mass difference is sufficiently large to allow the mass spectrometer to independently and selectively monitor the internal standard's precursor-to-product ion transition without any interference from the natural isotopic distribution of the target analyte.

Mass Spectrometry Method Development Selectivity

Near-Identical Physicochemical Properties Guarantee Co-Elution and Correction of Matrix Effects

As a deuterated analog, Blonanserin-d5 exhibits chromatographic retention behavior that is virtually indistinguishable from unlabeled blonanserin, meaning it co-elutes with the analyte . This contrasts sharply with the use of a structural analog as an internal standard, which is likely to have different lipophilicity (LogP) and pKa, leading to divergent retention times and differential exposure to ion suppression or enhancement from the sample matrix.

Chromatography Matrix Effect Sample Preparation

Certified High Chemical Purity is Prerequisite for Traceable Quantitative Analysis

Reputable suppliers provide Blonanserin-d5 with a certified chemical purity of ≥98% as determined by HPLC, and the product is supplied with a comprehensive Certificate of Analysis (CoA) . This level of characterization, including MS, NMR, and HPLC data, distinguishes it from generic, uncharacterized standards and is a prerequisite for use in regulated bioanalysis under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP).

Quality Control Reference Standard GMP

High-Impact Applications of Blonanserin-d5 in Drug Development and Clinical Research


Validating Blonanserin Pharmacokinetic (PK) Studies for Bioequivalence and Clinical Trials

Blonanserin-d5 is the essential internal standard for developing and validating robust LC-MS/MS methods to quantify blonanserin in human plasma . Its use, as mandated by regulatory guidelines for bioanalysis, is critical for generating reliable PK data (e.g., Cmax, AUC) in studies comparing generic formulations to the innovator drug (bioequivalence) or investigating drug-drug interactions and food effects .

Therapeutic Drug Monitoring (TDM) of Blonanserin in Patient Populations

For clinical laboratories performing TDM of blonanserin to optimize dosing and manage adverse effects in schizophrenia patients, Blonanserin-d5 provides the highest level of analytical specificity and accuracy . Its use in isotope dilution LC-MS/MS methods ensures that reported plasma concentrations are free from matrix-related biases, enabling more precise clinical decisions compared to methods relying on structural analog internal standards .

Investigating Blonanserin Metabolism and Excretion Pathways In Vitro and In Vivo

Blonanserin-d5 is not just an internal standard but also a valuable tracer for metabolic studies . Due to the kinetic isotope effect (KIE), its metabolic rate may differ slightly from the parent drug, but it allows for the clear identification and relative quantification of blonanserin metabolites in complex biological matrices like hepatocyte incubations, microsomal preparations, urine, and bile .

Ensuring Quality Control of Blonanserin Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

In pharmaceutical manufacturing, Blonanserin-d5 serves as a certified reference standard for analytical method development and validation (AMV) . It is used to establish traceability for the quantification of the API and to monitor for degradation products in finished drug products, ensuring compliance with pharmacopeial standards (USP, EP) and Good Manufacturing Practice (GMP) .

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